Perfluoroheptanoic anhydride

Analytical Chemistry Fluoropolymer Synthesis Derivatization

Perfluoroheptanoic anhydride (CAS 78225-99-7), also known as tridecafluoroheptanoic anhydride, is a fully fluorinated acid anhydride with the molecular formula C₁₄F₂₆O₃ and a molecular weight of 710.11 g/mol. It belongs to the class of perfluorinated carboxylic anhydrides, which are characterized by complete substitution of hydrogen with fluorine on the carbon backbone.

Molecular Formula C14F26O3
Molecular Weight 710.11 g/mol
CAS No. 78225-99-7
Cat. No. B1586208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoroheptanoic anhydride
CAS78225-99-7
Molecular FormulaC14F26O3
Molecular Weight710.11 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C14F26O3/c15-3(16,5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)37)1(41)43-2(42)4(17,18)6(21,22)8(25,26)10(29,30)12(33,34)14(38,39)40
InChIKeyNWDZSYHMBYNCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluoroheptanoic Anhydride (CAS 78225-99-7): A Specialized Reagent for Fluorinated Synthesis and Derivatization


Perfluoroheptanoic anhydride (CAS 78225-99-7), also known as tridecafluoroheptanoic anhydride, is a fully fluorinated acid anhydride with the molecular formula C₁₄F₂₆O₃ and a molecular weight of 710.11 g/mol [1]. It belongs to the class of perfluorinated carboxylic anhydrides, which are characterized by complete substitution of hydrogen with fluorine on the carbon backbone . The compound exists as a clear, colorless liquid with a predicted boiling point of 223.9±40.0 °C and a predicted density of 1.764±0.06 g/cm³ . It is moisture-sensitive and corrosive, requiring careful handling under inert atmosphere [2].

Why Perfluoroheptanoic Anhydride Cannot Be Substituted with Shorter or Longer Chain Perfluoroanhydrides


Perfluoroanhydrides differ critically in their physicochemical properties based on chain length, directly impacting their suitability for specific applications. While all members of this class can acylate nucleophiles, the resulting derivatives exhibit dramatically different volatility, lipophilicity, and chromatographic behavior. Shorter-chain anhydrides like trifluoroacetic anhydride (TFAA) yield highly volatile derivatives ideal for GC analysis of small polar analytes but lack the fluorinated mass tag required for sensitive LC-MS detection or the perfluoroalkyl chain needed for fluorous-phase separations . Longer-chain analogs such as perfluorooctanoic anhydride provide enhanced lipophilicity and a distinct mass shift but may introduce unwanted steric hindrance or alter the solubility profile of the final product [1]. Perfluoroheptanoic anhydride occupies a specific intermediate position, offering a balance of volatility and chain length that is particularly valuable when precise modulation of the fluorinated substituent is required . Simple substitution without empirical verification of yield, derivative stability, or separation efficiency introduces significant risk of method failure or product inconsistency.

Quantitative Differentiation of Perfluoroheptanoic Anhydride (CAS 78225-99-7) vs. Primary Competitors


Boiling Point and Volatility Profile vs. Perfluorooctanoic and Perfluorobutanoic Anhydrides

Perfluoroheptanoic anhydride exhibits a predicted boiling point of 223.9 °C at 760 mmHg , which is approximately 35 °C higher than that of perfluorooctanoic anhydride (188 °C at 760 mmHg) and more than double that of perfluorobutanoic anhydride (HFBA, 108-110 °C) . This intermediate boiling point reflects its specific chain length, offering a distinct volatility window for applications where both adequate thermal stability and sufficient vapor pressure are required.

Analytical Chemistry Fluoropolymer Synthesis Derivatization

Molecular Weight and Mass Spectrometry Tagging vs. Trifluoroacetic and Heptafluorobutyric Anhydrides

With a molecular weight of 710.11 g/mol [1], perfluoroheptanoic anhydride adds a mass increment of approximately 346 Da to a substrate (calculated as half the anhydride mass plus 18 Da for the ester linkage), providing a significantly larger mass shift than trifluoroacetic anhydride (TFAA, MW 210.03 g/mol; adds ~97 Da) [2] and heptafluorobutyric anhydride (HFBA, MW 410.06 g/mol; adds ~197 Da) [3]. This larger mass increment moves derivative signals into a higher m/z region, often reducing interference from low-mass matrix ions and enhancing detection specificity in LC-MS and GC-MS analyses.

Mass Spectrometry Derivatization LC-MS

Hydrophobicity and Fluorous Affinity vs. Pentafluoropropionic and Perfluorooctanoic Anhydrides

Perfluoroheptanoic anhydride introduces a C7F13 perfluoroalkyl chain upon acylation. This chain length confers an XLogP3-AA value of 8.8 for the anhydride [1], indicating strong hydrophobicity and fluorous affinity intermediate between shorter chains like pentafluoropropionic anhydride (C2F5, XLogP ~3) and longer chains like perfluorooctanoic anhydride (C7F15, XLogP >9). The resulting derivatives are well-suited for fluorous solid-phase extraction (F-SPE) and fluorous liquid chromatography, where retention is governed by chain length .

Fluorous Chemistry Separation Science Surface Modification

Reactivity Profile and Moisture Sensitivity vs. Shorter-Chain Anhydrides

Perfluoroheptanoic anhydride is classified as moisture-sensitive and corrosive (Hazard Code C; R34) . Its reactivity with nucleophiles follows the general trend of perfluoroanhydrides, but the longer perfluoroalkyl chain may exert a slight electron-withdrawing inductive effect that influences the electrophilicity of the carbonyl carbon. While direct quantitative comparison of reaction rates is not available, the physical property differences (higher boiling point, lower vapor pressure) imply that it can be handled at higher temperatures without excessive evaporation loss compared to more volatile analogs like TFAA (boiling point 40 °C) .

Reagent Stability Acylation Synthetic Methodology

Optimal Application Scenarios for Perfluoroheptanoic Anhydride (CAS 78225-99-7) Based on Differentiated Properties


GC-MS Derivatization Requiring Enhanced Volatility and High-Mass Detection

When analyzing polar compounds (e.g., amino acids, amines, phenols) by GC-MS, derivatization with perfluoroheptanoic anhydride yields volatile perfluoroheptanoyl derivatives that elute at moderate temperatures, avoiding the early co-elution issues of TFAA derivatives and the high-temperature requirements of longer-chain analogs . The substantial mass increment (+~346 Da) provides a unique mass spectral signature that minimizes interference from matrix background, improving signal-to-noise ratios in complex environmental or biological samples.

Synthesis of Fluorinated Surfactants and Polymer Precursors

Perfluoroheptanoic anhydride serves as a key acylating agent for introducing a C7F13 perfluoroalkyl moiety into molecules, a chain length that balances surface activity with processability. This is particularly relevant for producing specialty fluorinated surfactants with defined hydrophilic-lipophilic balance (HLB) and for synthesizing fluorinated monomers used in coatings and lubricants .

Fluorous-Phase Separation and Purification

The C7F13 tag imparted by perfluoroheptanoic anhydride confers strong affinity for fluorous stationary phases, enabling efficient separation of derivatized analytes from non-fluorinated matrix components via fluorous solid-phase extraction (F-SPE) or fluorous HPLC . This is a powerful approach for reducing matrix effects in LC-MS analysis of trace-level analytes in biological fluids or environmental water samples.

Preparation of Perfluoroalkyl-Modified Biomolecules

In research settings where protein or enzyme modification is required, perfluoroheptanoic anhydride can selectively acylate lysine residues or N-termini, introducing a perfluoroheptanoyl group. This modification can alter the protein‘s surface properties, enhance stability in organic solvents, or facilitate purification via fluorous affinity [1]. The specific chain length provides a distinct degree of hydrophobicity compared to shorter (e.g., trifluoroacetyl) or longer tags, allowing fine-tuning of bioconjugate behavior.

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